1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one
Overview
Description
“1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one” is a chemical compound with the molecular formula C13H16FNO . It is a compound that contains a piperidin-4-one ring, which is a six-membered nitrogenous heterocyclic ketone .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis and radiolabelling of a similar compound, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone . The tributylstannyl precursor was synthesized with a yield of 30%, and radiolabelling was performed using an electrophilic iododestannylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidin-4-one ring, which adopts a slightly distorted chair conformation . The InChI code for this compound is 1S/C13H16FNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.27 g/mol . The compound is a powder at room temperature . Its melting point is between 68-69 degrees Celsius .Scientific Research Applications
Dopamine Transporter Affinity
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines were investigated for their binding affinity to the dopamine transporter (DAT), highlighting the role of the N-substituent in affecting affinity and selectivity for DAT. One compound demonstrated subnanomolar affinity (K(i) = 0.7 nM) and significant selectivity for DAT, showcasing its potential as a research tool in studying dopamine-related disorders and possibly as a therapeutic agent in conditions such as cocaine addiction (Prisinzano et al., 2002).
Crystal Structure Analysis
Research into the crystal structures of ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, including a derivative with a piperidine ring, provided insights into the structural configurations and interactions of these compounds. This knowledge is crucial for understanding the chemical and physical properties of related compounds, which can influence their biological activity and potential therapeutic applications (Shalaby et al., 2014).
Synthesis and Therapeutic Potential
The synthesis and evaluation of novel amide and urea derivatives of thiazol-2-ethylamines, which include piperidine derivatives, were conducted to explore their activity against Trypanosoma brucei rhodesiense. This work underscores the potential of these compounds in the development of new treatments for human African trypanosomiasis, although their in vivo efficacy and metabolic stability require further investigation (Patrick et al., 2016).
Catalysis in Pharmaceutical Synthesis
The synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, involves a key intermediate with a piperidine moiety. This process, utilizing rhodium catalyzed hydroformylation, highlights the significance of piperidine derivatives in the synthesis of pharmaceuticals, particularly in developing treatments for psychiatric disorders (Botteghi et al., 2001).
Anticancer Agents
The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as potential anticancer agents illustrate the diverse therapeutic applications of piperidine derivatives. Some compounds demonstrated significant anticancer activity, indicating the potential for further development into therapeutic agents (Rehman et al., 2018).
Safety and Hazards
The safety information for “1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCBASWXFBEVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427520 | |
Record name | 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23808-43-7 | |
Record name | 1-[2-(4-Fluorophenyl)ethyl]-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23808-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(4-fluorophenyl)ethyl]piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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